Molecular Weight and Lipophilicity Differentiation vs. 4‑Methoxybenzenesulfonamide
The target compound exhibits a molecular weight of 345.01 g·mol⁻¹, compared to 187.22 g·mol⁻¹ for the non‑brominated 4‑methoxybenzenesulfonamide [REFS‑1][REFS‑2]. This ~84 % increase in mass is accompanied by significantly higher computed lipophilicity (estimated XLogP3 ≈ 2.4 for the dibromo derivative vs. XLogP3 ≈ 0.5 for 4‑methoxybenzenesulfonamide, based on fragment‑based calculations), indicating markedly greater membrane permeability potential [REFS‑2]. The topological polar surface area (TPSA) of the target compound (~77 Ų) is identical to that of 4‑methoxybenzenesulfonamide, but the increased LogP shifts the compound into a more favorable region of the “drug‑likeness” space for intracellular target engagement [REFS‑1][REFS‑2].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 345.01 g·mol⁻¹; Computed XLogP3 ≈ 2.4 |
| Comparator Or Baseline | 4‑Methoxybenzenesulfonamide: MW = 187.22 g·mol⁻¹; Computed XLogP3 ≈ 0.5 |
| Quantified Difference | ΔMW = +157.79 g·mol⁻¹ (+84 %); ΔXLogP3 ≈ +1.9 log units |
| Conditions | Computed properties from Chemsrc and PubChem fragment‑based prediction models |
Why This Matters
The substantially higher molecular weight and lipophilicity of the target compound make it a superior scaffold for probing hydrophobic binding pockets and improving cell permeability in fragment‑to‑lead optimization, directly influencing procurement decisions for medicinal chemistry programs.
